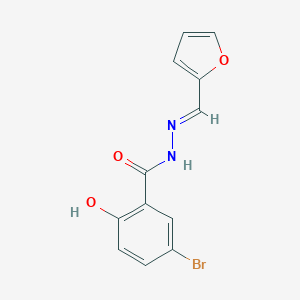

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” is likely an organic compound that contains a furan ring, a bromine atom, a hydrazide group, and a hydroxy group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bound to a carbonyl group (C=O) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a bromine atom, a hydrazide group, and a hydroxy group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the bromine atom, and the hydrazide and hydroxy groups . The furan ring is known to be reactive due to the presence of the electron-rich oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups . For example, the presence of a bromine atom could increase the molecular weight and potentially influence the compound’s reactivity .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide”, have been recognized for their significant antibacterial activity . They have been used to create numerous innovative antibacterial agents, which are particularly effective against both gram-positive and gram-negative bacteria .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them powerful tools in the fight against bacterial strain-caused infection . They are being used to develop new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Organic Synthesis

The compound has been used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Biomass Conversion

The compound has been used in the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF), a valuable chemical precursor . This process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Green Chemistry

The compound has been used in the synthesis of novel compounds through green chemistry principles . The successful execution of this methodology emphasizes the importance of sustainability and efficiency in chemical processes .

Furan Derivatives Synthesis

Furan derivatives are synthesized from biomass and have been efficiently catalyzed to produce a diverse range of small-molecule platform compounds . These compounds exhibit considerable chemical reactivity, making them useful in various applications .

Mécanisme D'action

Target of Action

It’s known that furan derivatives have been widely used in the synthesis of various pharmaceuticals . They have shown potential in the treatment of various diseases, including viral infections, parasitic diseases, malaria, cancer, and tumors .

Mode of Action

They can also bind to receptors, altering their function and leading to changes in cellular activity .

Biochemical Pathways

For instance, they can affect the synthesis of proteins, the regulation of gene expression, and the metabolism of other compounds .

Pharmacokinetics

Furan derivatives are generally known for their good bioavailability due to their ability to form stable complexes with biological targets .

Result of Action

Furan derivatives have been reported to exhibit various biological activities, including antiviral, antiparasitic, antimalarial, anticancer, and antitumor effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXZIALXQYYFQZ-VGOFMYFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)